4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid
Overview
Description
4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid), also known as CSAT, has been found in samples of FD&C Red No. 40 . It is a chemical compound with the molecular formula C16H19N3O8S2 .
Synthesis Analysis
CSAT is synthesized by diazotizing cresidine sulfonic acid (CSA) and coupling the diazonium salt with undiazotized CSA in the presence of sodium acetate .Molecular Structure Analysis
The molecular structure of CSAT is complex, with a molecular formula of C16H19N3O8S2 . The average mass of the molecule is 445.467 Da, and the monoisotopic mass is 445.061340 Da .Chemical Reactions Analysis
CSAT, when present as a reaction by-product in FD&C Red No. 40, is shown to decompose rapidly in aqueous solutions of the color additive . The decomposition is halted by the addition of sodium borate buffer .Scientific Research Applications
Analytical Applications in Food and Drug Administration Processes
4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is utilized in the analytical determination of impurities within food dyes. In a study by Harp et al. (2019), an ultra-high-performance liquid chromatography (UHPLC) method was developed to determine manufacturing impurities, including this compound), in the monoazo color additive FD&C Red No. 40. This method improved analysis time and separation efficiency compared to previous methods (Harp et al., 2019).
High-Pressure Liquid Chromatographic Determination in Color Additives
Another application involves high-pressure liquid chromatography for determining the presence of this compound) in color additives, specifically FD&C Yellow No. 6. Marmion's 1975 study showcases the method's precision and repeatability, underlining its importance in quality control for color additives (Marmion, 1975).
Catalysis in Organic Reactions
In the field of organic chemistry, this compound is involved in catalysis. For instance, Hazra et al. (2015) demonstrated the use of related sulfonic acid derivatives in the synthesis of sulfonated Schiff base copper(II) complexes, which are efficient catalysts in alcohol oxidation. This application highlights the compound's role in facilitating chemical transformations in organic synthesis (Hazra et al., 2015).
Synthesis of Novel Compounds
This compound) is also instrumental in the synthesis of novel compounds. Granzhan et al. (2005) discussed the unexpected rearrangement-cyclodehydration sequence in the synthesis of diazoniapentaphene salts, where similar diazo compounds played a critical role. Such processes are vital for the development of new materials with potential applications in various fields (Granzhan et al., 2005).
Properties
IUPAC Name |
5-methoxy-4-[2-(2-methoxy-5-methyl-4-sulfophenyl)iminohydrazinyl]-2-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O8S2/c1-9-5-11(13(26-3)7-15(9)28(20,21)22)17-19-18-12-6-10(2)16(29(23,24)25)8-14(12)27-4/h5-8H,1-4H3,(H,17,18)(H,20,21,22)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJUDVMRBQVVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)NN=NC2=C(C=C(C(=C2)C)S(=O)(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604180 | |
Record name | 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60112-02-9 | |
Record name | 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060112029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(DIAZOAMINO)BIS(5-METHOXY-2-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4S3Q64OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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